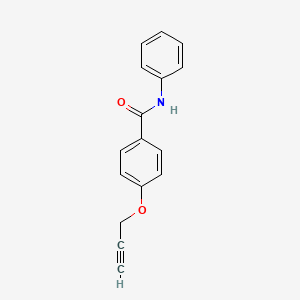

N-phenyl-4-(2-propyn-1-yloxy)benzamide

Description

Properties

IUPAC Name |

N-phenyl-4-prop-2-ynoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-12-19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h1,3-11H,12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHIJAGRJZIIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural Analogues and Substituent Effects

Table 2: Spectroscopic Comparison

*Hypothesized based on analogous compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-phenyl-4-(2-propyn-1-yloxy)benzamide, and what functional groups are critical for its reactivity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available benzamide precursors. A common approach includes:

Coupling Reactions : Reacting 4-hydroxybenzamide derivatives with propargyl bromide under basic conditions to introduce the propynyloxy group.

Amide Formation : Introducing the phenyl group via nucleophilic substitution or Buchwald-Hartwig amination.

Key functional groups include the amide bond (for stability and hydrogen bonding) and the propynyloxy group (for click chemistry or further functionalization). Characterization via , , and IR confirms structural integrity .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>95% required for research-grade samples).

- Spectroscopy : (e.g., aromatic protons at δ 7.2–8.1 ppm), (carbonyl signal at ~168 ppm), and IR (amide C=O stretch at ~1650 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).

Cross-validation with elemental analysis (C, H, N) resolves discrepancies in purity assessments .

Q. How can researchers mitigate hazards during the synthesis of propargyl-containing benzamide derivatives?

- Methodological Answer :

- Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (e.g., handling propargyl bromides in fume hoods due to volatility).

- Safety Protocols : Use flame-resistant gloves, eye protection, and inert atmospheres for exothermic reactions.

- Storage : Store intermediates like O-benzyl hydroxylamine hydrochloride at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., vs. elemental analysis) be resolved for this compound?

- Methodological Answer :

- Step 1 : Re-run NMR with deuterated solvents (e.g., DMSO-d) to eliminate solvent artifacts.

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify impurities.

- Step 3 : Compare experimental elemental analysis (e.g., C: 56.10% vs. theoretical 56.14%) with thermogravimetric analysis (TGA) to detect hygroscopicity or solvent residues .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Solvent Optimization : Replace dichloromethane with acetonitrile for better solubility of propargyl intermediates.

- Catalysis : Use Cu(I) catalysts (e.g., CuBr) to accelerate Sonogashira coupling steps.

- Temperature Control : Maintain reactions at 60–70°C to balance kinetics and side reactions. Pilot-scale trials (125 mmol) achieved 70–80% yields .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against targets like kinases or GPCRs.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC values from assays.

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., in GROMACS). Experimental validation via enzyme inhibition assays (e.g., COX-2) refines predictions .

Q. What crystallographic tools are recommended for analyzing the solid-state structure of this compound?

- Methodological Answer :

- Software : Use Mercury CSD (Cambridge Crystallographic Data Centre) for void analysis, packing similarity, and hydrogen-bonding networks.

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL for small-molecule refinement; twin refinement for high-symmetry space groups. Example: C–H···O interactions stabilize the crystal lattice .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental solubility values?

- Methodological Answer :

- Variable Testing : Measure solubility in PBS (pH 7.4) vs. DMSO to account for solvent polarity effects.

- Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation at high concentrations.

- Literature Cross-Check : Compare with structurally analogous benzamides (e.g., N-phenyl-4-(1H-tetrazol-1-yl)benzamide, solubility 1.8 µg/mL) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.